Hexane-1,6-diyl bis(4-fluorobenzenesulfonate)
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Overview
Description
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is an organic compound with the molecular formula C18H20F2O6S2 and a molecular weight of 434.47 g/mol It is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to a hexane-1,6-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of hexane-1,6-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for hexane-1,6-diyl bis(4-fluorobenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Aqueous base such as sodium hydroxide at room temperature.
Major Products
Nucleophilic Substitution: Products include substituted hexane derivatives and 4-fluorobenzenesulfonate salts.
Hydrolysis: Products are hexane-1,6-diol and 4-fluorobenzenesulfonic acid.
Scientific Research Applications
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity is harnessed in various applications, such as drug delivery and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Chlorine atoms instead of fluorine atoms.
Uniqueness
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can impart different chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs .
Properties
CAS No. |
6278-63-3 |
---|---|
Molecular Formula |
C18H20F2O6S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfonyloxyhexyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H20F2O6S2/c19-15-5-9-17(10-6-15)27(21,22)25-13-3-1-2-4-14-26-28(23,24)18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
InChI Key |
LPOKWMAEHQYJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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